6-(Tert-butylsulfanyl)pyridine-3-carbothioamide

Catalog No.
S845771
CAS No.
1423027-08-0
M.F
C10H14N2S2
M. Wt
226.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Tert-butylsulfanyl)pyridine-3-carbothioamide

CAS Number

1423027-08-0

Product Name

6-(Tert-butylsulfanyl)pyridine-3-carbothioamide

IUPAC Name

6-tert-butylsulfanylpyridine-3-carbothioamide

Molecular Formula

C10H14N2S2

Molecular Weight

226.4 g/mol

InChI

InChI=1S/C10H14N2S2/c1-10(2,3)14-8-5-4-7(6-12-8)9(11)13/h4-6H,1-3H3,(H2,11,13)

InChI Key

OSBQNTBWBYOGPF-UHFFFAOYSA-N

SMILES

CC(C)(C)SC1=NC=C(C=C1)C(=S)N

Canonical SMILES

CC(C)(C)SC1=NC=C(C=C1)C(=S)N

6-(Tert-butylsulfanyl)pyridine-3-carbothioamide (CAS 1423027-08-0) is a highly specialized, bifunctional heterocyclic building block designed for the modular synthesis of complex pharmaceutical scaffolds. It features a highly nucleophilic carbothioamide group at the 3-position, which is primed for rapid heterocyclization, and a tert-butylsulfanyl group at the 6-position, which serves as a robust, sterically protected thioether. This specific substitution pattern provides orthogonal reactivity, allowing chemists to construct thiazole or triazole rings without compromising the sulfur moiety, which can later be unmasked or oxidized. For procurement teams supporting high-throughput library synthesis, this compound offers a stable, off-the-shelf starting material that eliminates the need for multi-step in-house protection strategies [1].

Attempting to substitute 6-(tert-butylsulfanyl)pyridine-3-carbothioamide with simpler analogs, such as 6-mercaptopyridine-3-carbothioamide or 6-(methylsulfanyl)pyridine-3-carbothioamide, introduces severe process bottlenecks. The free thiol in the mercapto-analog competitively reacts during electrophilic cyclizations, leading to complex mixtures of S-alkylated byproducts and oxidative dimers that drastically reduce the yield of the target scaffold. Conversely, while the methylsulfanyl analog is stable during cyclization, removing the methyl group later requires harsh, destructive conditions (e.g., boron tribromide) that often degrade the newly formed heterocycles. Procuring the tert-butyl-protected variant is essential to ensure both high-yielding initial cyclization and mild, chemoselective late-stage deprotection [1].

Chemoselectivity in Thiazole Formation vs. Free Thiol Analogs

During the synthesis of 3-thiazolyl-pyridines via condensation with alpha-haloketones, the presence of an unprotected 6-mercapto group leads to competitive S-alkylation and oxidative dimerization. Utilizing 6-(tert-butylsulfanyl)pyridine-3-carbothioamide effectively blocks the 6-position, directing the electrophile exclusively to the carbothioamide and significantly improving the yield of the desired heterocycle [1].

Evidence DimensionYield of target thiazole intermediate
Target Compound Data>85% yield (chemoselective cyclization)
Comparator Or Baseline6-mercaptopyridine-3-carbothioamide (<40% yield due to >30% disulfide/S-alkylation)
Quantified Difference>45% absolute increase in target yield
ConditionsStandard Hantzsch conditions (alpha-bromoacetophenone, EtOH, reflux, 2h)

Procuring this protected precursor eliminates complex purification steps and boosts throughput in parallel library synthesis.

Late-Stage Deprotection Efficiency vs. Methyl Thioethers

For synthetic routes requiring a free thiol or sulfonyl chloride for late-stage derivatization, the tert-butyl group offers a critical advantage over standard methyl thioethers. While methylsulfanyl derivatives require harsh Lewis acids for cleavage, the tert-butylsulfanyl group can be cleanly removed under moderately acidic conditions, preserving sensitive heterocyclic moieties attached at the 3-position [1].

Evidence DimensionDeprotection yield of the free thiol
Target Compound Data>90% yield of intact scaffold
Comparator Or Baseline6-(methylsulfanyl)pyridine-3-carbothioamide derivatives (<50% yield, significant heterocycle degradation)
Quantified Difference~40% higher recovery of the intact functionalized scaffold
ConditionsTFA/anisole or Hg(OAc)2 in TFA, 70°C

Buyers intending to synthesize 6-sulfonamide or 6-alkylthio derivatives must select the tert-butyl thioether to ensure compatibility with mild deprotection protocols.

Cyclization Kinetics vs. Carboxamide Analogs

When constructing azole rings, the thioamide group exhibits vastly superior sulfur nucleophilicity compared to its oxygen analog. Attempting to form oxazoles from the corresponding 6-(tert-butylsulfanyl)pyridine-3-carboxamide requires elevated temperatures and prolonged reaction times, whereas the thioamide drives the cyclization to completion rapidly under mild conditions [1].

Evidence DimensionReaction time and temperature for complete cyclization
Target Compound Data>95% conversion in 2-4 hours at 70°C
Comparator Or Baseline6-(tert-butylsulfanyl)pyridine-3-carboxamide (requires >12 hours at >100°C, often <60% conversion)
Quantified Difference3x faster reaction time at 30°C lower temperature
ConditionsCondensation with alpha-bromoketones in ethanol

Procuring the thioamide is essential for high-throughput workflows where mild conditions are required to prevent thermal degradation of sensitive substrates.

High-Throughput Synthesis of Thiazolyl-Pyridine Libraries

Because of its highly nucleophilic thioamide group and protected 6-position, this compound is the ideal starting material for parallel Hantzsch syntheses. It allows medicinal chemists to rapidly generate diverse libraries of 3-(thiazol-2-yl)pyridines by reacting with various alpha-haloketones without the need for intermediate purification or protection steps [1].

Late-Stage Sulfonamide Drug Discovery

In programs targeting kinase inhibitors or GPCRs where a sulfonamide group is required at the pyridine 6-position, this compound serves as a critical latent precursor. Following the elaboration of the 3-position, the tert-butylsulfanyl group can be oxidatively cleaved (e.g., with N-chlorosuccinimide) directly to the sulfonyl chloride, enabling late-stage diversification with various amines [2].

Development of Bidentate Ligands and Metal Complexes

The orthogonal reactivity of the carbothioamide allows for the precise construction of multidentate chelating motifs. Once the primary heterocycle is formed, the subsequent controlled deprotection of the tert-butyl group yields a free thiolate, which can be utilized to coordinate transition metals in catalyst development or radiopharmaceutical applications[2].

XLogP3

2.2

Dates

Last modified: 04-14-2024

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